4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione
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Overview
Description
4-(3,4,5-Trimethoxyphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione is a complex organic compound known for its unique structural features and diverse biological activities. This compound contains a trimethoxyphenyl group, which is a versatile pharmacophore, and a pyranochromene core, which is a significant structural motif in medicinal chemistry .
Preparation Methods
The synthesis of 4-(3,4,5-trimethoxyphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate undergoes further reactions, including Claisen rearrangement and cyclization, to yield the desired pyranochromene derivative . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the chromene ring. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures.
Scientific Research Applications
4-(3,4,5-Trimethoxyphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(3,4,5-trimethoxyphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione involves its interaction with various molecular targets. It inhibits enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to the disruption of cellular processes and induction of apoptosis in cancer cells . The compound also affects signaling pathways, including the ERK pathway, contributing to its antiproliferative effects .
Comparison with Similar Compounds
Similar compounds include other pyranochromene derivatives and trimethoxyphenyl-containing molecules. Compared to these compounds, 4-(3,4,5-trimethoxyphenyl)-2H,3H,4H,5H-pyrano[3,2-c]chromene-2,5-dione exhibits unique biological activities and structural features that enhance its therapeutic potential . Some similar compounds include:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Combretastatin derivatives: Potent microtubule targeting agents.
Properties
Molecular Formula |
C21H18O7 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C21H18O7/c1-24-15-8-11(9-16(25-2)20(15)26-3)13-10-17(22)28-19-12-6-4-5-7-14(12)27-21(23)18(13)19/h4-9,13H,10H2,1-3H3 |
InChI Key |
MDYSEHMRKKDOAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)OC3=C2C(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
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